Polypectate sodium

Enzyme induction Fungal biotechnology Polygalacturonase production

Researchers substituting heterogeneous pectin for polypectate sodium face unreliable kinetics and weak enzymatic signal. This fully demethylated, charge-dense homogalacturonan eliminates variability inherent to pectin's methyl ester content and hairy regions. • Yields 20-fold higher polygalacturonase titers in submerged fungal fermentation vs. pectin, directly reducing cost per unit of enzyme activity • Hydrolysis rate ~14× faster than pectin; defined Km of 0.68 g/L ensures reproducible, quantifiable kinetic assays • Essential benchmark substrate for characterizing pectate lyases from alkalophilic Streptomyces and Bacillus spp. Sourced from citrus fruit; ≥75% (titration). Bulk quantities available for industrial enzyme production R&D.

Molecular Formula C18H23NaO19-2
Molecular Weight 566.4 g/mol
CAS No. 9049-37-0
Cat. No. B594367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolypectate sodium
CAS9049-37-0
SynonymsLow methylated α(1-4) linked D-galacturonate extracted and purified from apple pectins. Sodium salt.Degree of esterification (DE)<5%. [9049-37-0]
Molecular FormulaC18H23NaO19-2
Molecular Weight566.4 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+]
InChIInChI=1S/C18H26O19.Na/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);/q;+1/p-3/t1-,2+,3+,4+,5+,6+,7+,8+,9+,10-,11-,12-,16-,17-,18-;/m0./s1
InChIKeyNUCACHWVTZGFJN-PYSZDIKSSA-K
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polypectate Sodium: PG Induction & Pectate Lyase Substrate Guide


Polypectate sodium (CAS 9049-37-0), also designated as sodium polypectate, pectic acid sodium salt, or sodium polygalacturonate, is a linear anionic polysaccharide composed of α-(1→4)-linked D-galacturonic acid units where the carboxyl groups are fully deprotonated and neutralized with sodium counterions [1]. Unlike its precursor, pectin, which retains a variable and often high degree of methyl esterification, polypectate sodium is the fully demethylated and charge-dense homogalacturonan backbone . This key structural difference—the absence of methyl esters and the presence of free, ionized carboxyl groups—dictates its distinct physicochemical and biological behavior, making it a critical reagent for specific enzymatic assays, gelation studies, and plant defense research where pectin's heterogeneity is a confounding variable [2].

Polypectate Sodium vs. Pectin: Why Substitution Fails


Substituting pectin for polypectate sodium introduces significant and often uncontrolled experimental variability. Pectin is a heterogeneous family of polysaccharides with varying degrees of methyl esterification (DM), which directly impacts its charge density, solubility, and susceptibility to enzymatic cleavage . The methyl esters sterically hinder the binding of pectate lyases and polygalacturonases, drastically altering substrate affinity (Km) and catalytic rates (Vmax) compared to the unesterified polypectate sodium [1]. Furthermore, pectin's 'hairy regions'—rhamnogalacturonan segments with neutral sugar side chains—present additional cleavage sites and structural complexity that are absent in the defined, smooth homogalacturonan of polypectate sodium . This compositional ambiguity makes pectin an unreliable substitute for any application requiring a defined substrate, such as standardizing enzyme assays, studying calcium-induced gelation mechanisms, or quantifying the release of specific oligogalacturonide elicitors, where precise chain length and charge are critical for activity [2].

Quantitative Evidence: Polypectate Sodium vs. Alternatives


PG Induction: Sodium Polypectate vs. Pectin

In cultures of the fungal plant pathogen *Verticillium albo-atrum*, the use of sodium polypectate as the sole carbon source resulted in a 20-fold (2000%) higher production of polygalacturonase (PG) compared to using pectin [1]. The study quantified that less pectinmethylesterase (PME) was produced on polypectate, indicating a more specific induction of the desired PG enzyme activity [1]. This establishes polypectate sodium as the preferred inducer for maximizing PG yields in fungal expression systems where pectin's induction is comparatively weak.

Enzyme induction Fungal biotechnology Polygalacturonase production

Substrate Affinity: PG and Polypectate vs. Pectin

The enzyme kinetics of a polygalacturonase from *Penicillium frequentans* were characterized using sodium polypectate, yielding a Michaelis-Menten constant (Km) of 0.68 g/L [1]. This value is a defined benchmark for the enzyme's affinity to its unesterified substrate. In contrast, a different polygalacturonase's affinity for pectin varies drastically with the degree of esterification (DE). Reported Km values are 0.24 g/L for non-esterified pectin (similar to polypectate), increasing to 0.36 g/L for pectin with 5.3% DE, 0.35 g/L for 29.5% DE, and reaching 1.34 g/L for pectin with 51.4% DE [2]. This demonstrates that as the DE of pectin increases, the enzyme's apparent affinity decreases significantly, making polypectate sodium the most predictable and kinetically favorable substrate for ensuring reproducible and optimal enzyme activity assays.

Enzyme kinetics Substrate specificity Michaelis-Menten constant

Pectate Lyase Activity: Polypectate vs. Acid-Soluble Pectic Acid

A polygalacturonate lyase purified from the alkalophilic bacterium *Bacillus* sp. RK9 demonstrated a clear substrate preference, exhibiting 50% higher activity on acid-soluble pectic acid (ASPA) compared to sodium polypectate [1]. The enzyme's activity on polypectate sodium was 66.7% relative to ASPA, which was set as the 100% baseline. This quantitative comparison highlights that while both are pectate substrates, their subtle physicochemical differences (likely related to polymer chain length and solubility) can lead to significantly different enzymatic degradation rates, impacting the choice of substrate for maximizing lyase activity or for detecting specific enzyme isoforms.

Pectate lyase Alkalophilic enzyme Substrate specificity

Fungal PG Hydrolysis: Polypectate vs. Pectin

An extracellular polygalacturonase produced by the fungus *Neurospora crassa* showed a pronounced preference for polypectate sodium over pectin. When assayed, the rate of pectin hydrolysis was only 7% of the rate observed for polypectate sodium hydrolysis [1]. This means the enzyme hydrolyzes polypectate sodium approximately 14.3 times faster than pectin. This stark difference in catalytic efficiency reinforces that polypectate sodium is the preferred, high-activity substrate for this and similar endo-acting polygalacturonases, while pectin is a poor alternative.

Enzyme kinetics Substrate specificity Fungal polygalacturonase

Key Applications of Polypectate Sodium


High-Yield Fungal PG Production

For industrial biotechnology firms and academic labs seeking to maximize the yield of fungal polygalacturonases (PGs) in submerged fermentation, sodium polypectate is the superior carbon source. Evidence demonstrates that substituting pectin with sodium polypectate results in a 20-fold higher PG yield from the fungus *Verticillium albo-atrum* [1]. This translates directly to a more cost-effective and efficient production process, with significantly higher enzyme titers per batch and reduced downstream processing costs.

Standardized PG Enzyme Assays

In biochemical research and quality control where accurate quantification of polygalacturonase (PG) activity is essential, sodium polypectate is the recommended substrate over pectin. Comparative kinetic studies show that the rate of pectin hydrolysis by a typical fungal PG is a mere 7% of the rate achieved with sodium polypectate [1]. Using sodium polypectate ensures a strong, quantifiable signal, preventing false negatives and enabling the reliable detection of low-abundance enzyme activities. Furthermore, its defined, unesterified structure yields a reproducible Km value (e.g., 0.68 g/L), in contrast to the variable and often much higher Km values for pectins with different degrees of esterification, guaranteeing consistent and interpretable kinetic data [2].

Accurate Pectate Lyase Characterization

For microbiologists and enzymologists characterizing pectate lyases from alkalophilic bacteria, such as those from *Streptomyces* spp. or *Bacillus* sp. RK9, sodium polypectate serves as a defined and relevant substrate for comparative studies. While one study shows a specific alkalophilic lyase is 50% more active on acid-soluble pectic acid (ASPA) [1], this quantitative difference itself is only identifiable by using a well-characterized benchmark like sodium polypectate. This makes sodium polypectate an essential control substrate for precisely mapping the substrate specificity and relative activity of new or variant pectate lyases, which is crucial for both fundamental understanding and the engineering of enzymes for industrial applications.

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